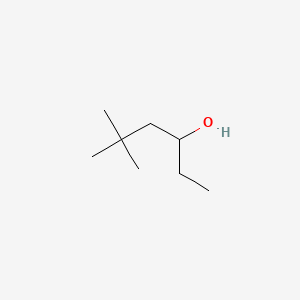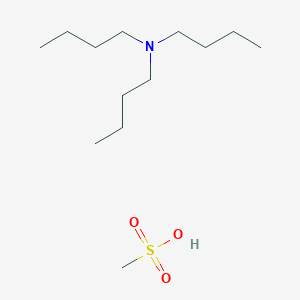
N,N-dibutylbutan-1-amine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutylbutan-1-amine;methanesulfonic acid is a chemical compound that combines the properties of an amine and a sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutylbutan-1-amine;methanesulfonic acid typically involves the reaction of N,N-dibutylbutan-1-amine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutylbutan-1-amine;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N,N-dibutylbutan-1-amine;methanesulfonic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dibutylbutan-1-amine;methanesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with biomolecules, while the sulfonic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dibutylbutan-1-amine;methanesulfonic acid include:
Methanesulfonic anhydride: An acid anhydride of methanesulfonic acid used in similar applications.
N,N-dimethylethanamine: A tertiary amine with similar structural features.
Uniqueness
This compound is unique due to its combination of an amine and a sulfonic acid group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
CAS No. |
67019-88-9 |
|---|---|
Molecular Formula |
C13H31NO3S |
Molecular Weight |
281.46 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C12H27N.CH4O3S/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
TYAUHAHDOZHZDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


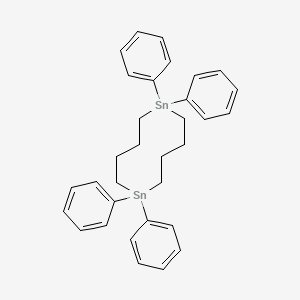
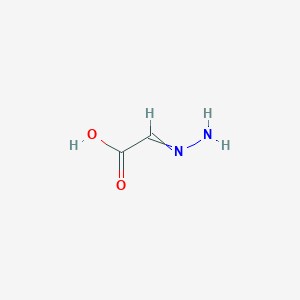

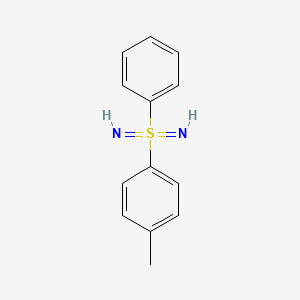
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
